
Deconstructing Sodium 2-(2-
hydroxyethoxy)acetate: A Guide to Molecular

Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Sodium 2-(2-

hydroxyethoxy)acetate

Cat. No.: B043044 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Sodium
2-(2-hydroxyethoxy)acetate (CAS No. 142047-97-0).[1] Aimed at researchers, scientists, and

professionals in drug development, this document delves into the core analytical techniques

required to elucidate and confirm the structure of this molecule. We will explore the theoretical

underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a

cohesive analytical workflow. This guide emphasizes the causality behind experimental choices

and provides self-validating protocols to ensure scientific integrity.

Introduction: Understanding the Molecule
Sodium 2-(2-hydroxyethoxy)acetate is an organic sodium salt with the molecular formula

C4H7NaO4 and a molecular weight of approximately 142.09 g/mol .[1] The structure features a

carboxylate group, an ether linkage, and a primary alcohol, rendering it a highly polar and

water-soluble compound. Its versatile structure makes it a subject of interest in various fields,

including its use as a potential building block in chemical synthesis and its relevance in

biomedical research. A thorough understanding of its molecular structure is paramount for its

application and for predicting its chemical behavior.
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This guide will walk through a multi-faceted analytical approach to confirm the structural identity

and purity of Sodium 2-(2-hydroxyethoxy)acetate. We will begin with NMR spectroscopy to

map the carbon-hydrogen framework, followed by FTIR spectroscopy to identify key functional

groups, and finally, Mass Spectrometry to determine the molecular weight and fragmentation

patterns.

Foundational Analysis: Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment of individual atoms. For Sodium 2-(2-
hydroxyethoxy)acetate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of Sodium 2-(2-hydroxyethoxy)acetate is expected to reveal the

connectivity of the non-exchangeable protons in the molecule. As direct experimental spectra

for this specific salt are not readily available in public databases, we will base our analysis on

the closely related free acid, 2-(2-hydroxyethoxy)acetic acid, and known chemical shifts of

similar structural motifs, such as diethylene glycol.[2][3][4] The sodium salt form is not expected

to significantly alter the chemical shifts of the carbon-bound protons compared to the free acid

in an aqueous solution.

Table 1: Predicted ¹H NMR Chemical Shifts for the Anionic Moiety of Sodium 2-(2-
hydroxyethoxy)acetate in D₂O
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Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity Integration Rationale

H_a ~3.6 Triplet 2H

Methylene

protons adjacent

to the hydroxyl

group,

deshielded by

the oxygen.

H_b ~3.7 Triplet 2H

Methylene

protons adjacent

to the ether

oxygen,

deshielded.

H_c ~4.1 Singlet 2H

Methylene

protons alpha to

the carboxylate

group,

significantly

deshielded.

OH Variable Broad Singlet 1H

Exchangeable

proton of the

hydroxyl group;

its signal may be

broad or absent

in D₂O.

Causality of Signal Assignment: The chemical shifts are predicted based on the

electronegativity of the neighboring atoms. The protons on the carbon alpha to the electron-

withdrawing carboxylate group (H_c) are expected to be the most downfield. The protons

adjacent to the ether and alcohol oxygens (H_a and H_b) will also be downfield compared to a

simple alkane, with their signals appearing as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Analysis
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The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

For the 2-(2-hydroxyethoxy)acetate anion, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Anionic Moiety of Sodium 2-(2-
hydroxyethoxy)acetate in D₂O

Carbon Assignment
Predicted Chemical Shift
(ppm)

Rationale

C_a ~61
Carbon bearing the hydroxyl

group.

C_b ~72
Ether-linked carbon further

from the carboxylate.

C_c ~70
Ether-linked carbon closer to

the carboxylate.

C_d (C=O) ~175
Carboxylate carbon, highly

deshielded.

Self-Validation: The presence of four distinct signals in the ¹³C NMR spectrum would strongly

support the proposed carbon backbone of the molecule. The downfield shift of the carboxylate

carbon is a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Sodium 2-(2-hydroxyethoxy)acetate in 0.5-0.7

mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the high solubility of the

analyte and to avoid a large interfering solvent proton signal.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Set a spectral width of approximately 12 ppm.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of approximately 200 ppm.

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Functional Group Identification: Fourier-Transform
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands
The FTIR spectrum of Sodium 2-(2-hydroxyethoxy)acetate will be characterized by the

presence of a hydroxyl group, an ether linkage, and a carboxylate group. A key point of

analysis is the difference in the carbonyl stretching frequency between a carboxylic acid and its

carboxylate salt.

Table 3: Key FTIR Absorption Bands for Sodium 2-(2-hydroxyethoxy)acetate

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration

O-H (Alcohol) 3500-3200 Broad, Strong Stretching

C-H (Aliphatic) 3000-2850 Medium Stretching

C=O (Carboxylate) 1650-1540 Strong Asymmetric Stretching

C=O (Carboxylate) 1450-1360 Strong Symmetric Stretching

C-O (Ether & Alcohol) 1150-1050 Strong Stretching
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Expert Insight: The carboxylate group (COO⁻) exhibits two characteristic stretching vibrations:

an asymmetric stretch and a symmetric stretch.[5] This is in contrast to the single, higher

frequency C=O stretch (around 1700 cm⁻¹) of a carboxylic acid.[6] The presence of two strong

bands in the 1650-1360 cm⁻¹ region and the absence of a band around 1700 cm⁻¹ is a

definitive indicator of the carboxylate salt form.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid Sodium 2-(2-
hydroxyethoxy)acetate directly onto the crystal of an Attenuated Total Reflectance (ATR)

accessory. This is the simplest and most common method.

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Molecular Weight and Fragmentation: Mass
Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions. For a salt like Sodium 2-(2-hydroxyethoxy)acetate,

Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable

for polar and non-volatile molecules.

Expected Mass Spectrum
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In positive ion mode ESI-MS, we would expect to see the sodium adduct of the intact molecule.

In negative ion mode, we would observe the deprotonated molecule.

Table 4: Expected Ions in ESI-Mass Spectrometry

Ionization Mode Expected Ion Calculated m/z

Positive [C₄H₇NaO₄ + Na]⁺ 165.01

Positive [C₄H₈O₄ + Na]⁺ 143.03

Negative [C₄H₇O₄]⁻ 119.03

Trustworthiness of Data: The observation of ions corresponding to these calculated m/z values

would provide strong evidence for the molecular weight of the compound. High-resolution mass

spectrometry can be used to confirm the elemental composition of the observed ions. It's also

common for sodium salts to form clusters, so ions at higher m/z values corresponding to dimers

or trimers might also be observed.[7]

Tandem Mass Spectrometry (MS/MS) for Structural
Confirmation
Fragmentation of the parent ion can provide further structural information. For the [C₄H₇O₄]⁻

ion in negative mode, fragmentation would likely involve the loss of small neutral molecules.

Workflow for Molecular Structure Analysis of Sodium 2-(2-hydroxyethoxy)acetate

Caption: Workflow for the comprehensive analysis of Sodium 2-(2-hydroxyethoxy)acetate.

Experimental Protocol for ESI-MS
Sample Preparation: Prepare a dilute solution of Sodium 2-(2-hydroxyethoxy)acetate
(approximately 10 µg/mL) in a suitable solvent such as water or methanol.

Instrument Setup:

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-

of-flight, or ion trap).
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Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to achieve a stable spray and maximum ion signal.

Data Acquisition:

Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g.,

50-500).

For MS/MS, select the ion of interest (e.g., m/z 119 in negative mode) and apply collision-

induced dissociation (CID) to induce fragmentation.

Conclusion: A Unified Structural Picture
The molecular structure of Sodium 2-(2-hydroxyethoxy)acetate can be confidently

determined through the synergistic application of NMR, FTIR, and mass spectrometry. NMR

spectroscopy provides the fundamental carbon-hydrogen framework, FTIR confirms the

presence and nature of the key functional groups (alcohol, ether, and carboxylate), and mass

spectrometry verifies the molecular weight and provides further structural detail through

fragmentation analysis. The protocols and expected outcomes detailed in this guide provide a

robust framework for the comprehensive characterization of this and similar molecules,

ensuring a high degree of scientific rigor and confidence in the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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